1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group and a thiophene ring
Preparation Methods
The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Isobutyl Substitution: The isobutyl group is introduced via alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced catalytic systems.
Chemical Reactions Analysis
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce various substituents onto the pyrazole or thiophene rings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde: This compound differs by having an aldehyde group instead of a carboxylic acid group.
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile: This compound has a nitrile group in place of the carboxylic acid group.
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide: This compound features a carboximidamide group instead of the carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)5-14-6-10(12(15)16)11(13-14)9-3-4-17-7-9/h3-4,6-8H,5H2,1-2H3,(H,15,16) |
InChI Key |
KZSMVRGRUMYJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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